Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a bicyclic structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate can be achieved through several synthetic routes. Common methods include:
Cyclization: This involves the formation of the bicyclic structure through the cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolo[1,2-a]pyrazine core by annulating a pyrazine ring onto a pyrrole ring.
Cycloaddition: This involves the addition of a nitrile or other functional group to form the desired compound.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the bicyclic structure.
Chemical Reactions Analysis
Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Research: The compound is studied for its interactions with biological systems and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes, receptors, and other proteins, modulating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indole Derivatives: These compounds have a similar bicyclic structure but with different ring systems, resulting in different properties and applications.
The uniqueness of methyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-8-3-4-9(10(13)14-2)12(8)6-5-11-7/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
JFDQBJYGZABWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.